molecular formula C8H2Cl2F3N3 B1427280 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine CAS No. 1220518-13-7

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Cat. No.: B1427280
CAS No.: 1220518-13-7
M. Wt: 268.02 g/mol
InChI Key: YJODODLCIOQKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidine Scaffold: Structural Significance in Heterocyclic Chemistry

The pyrido[2,3-d]pyrimidine scaffold represents a fused heterobicyclic system that has emerged as a privileged structure in medicinal chemistry due to its remarkable versatility and biological significance. This fused ring system combines a pyridine ring with a pyrimidine ring, creating a molecular framework that exhibits exceptional potential for diverse pharmacological activities. Research has consistently demonstrated that pyrido[2,3-d]pyrimidine derivatives possess significant potential for antitumor and antibacterial applications, making them a focal point for scientists developing new therapeutic agents.

The structural significance of the pyrido[2,3-d]pyrimidine scaffold lies in its ability to serve as a bioisostere for naturally occurring purines, while offering enhanced chemical stability and synthetic accessibility. The fused heterobicyclic nucleus containing pyridine and pyrimidine rings has attained considerable attention in the sphere of multicomponent synthetic protocols and medicinal chemistry applications. The electronic distribution within this scaffold creates multiple sites for chemical modification, allowing researchers to systematically explore structure-activity relationships and optimize biological activity.

Contemporary research has revealed that pyrido[2,3-d]pyrimidine derivatives demonstrate a broad spectrum of activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities. The scaffold's ability to target key enzymes and signaling pathways has made these compounds promising candidates for drug development, particularly in oncology where they have shown efficacy against various cancer targets including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin.

The synthetic accessibility of pyrido[2,3-d]pyrimidine derivatives has been enhanced through the development of fast, facile, and economical synthetic methods that are categorized based on different synthetic precursors. These advances have enabled researchers to explore extensive structural modifications and evaluate the resulting compounds for their antitumor and antibacterial activities, contributing to a better understanding of how structural features influence biological activity within this privileged scaffold.

Trifluoromethyl Group: Impact on Physicochemical Properties and Reactivity

The trifluoromethyl group, with the formula -CF₃, represents one of the most important functional groups in modern medicinal chemistry and pharmaceutical development. This group is derived from the methyl group by replacing each hydrogen atom with a fluorine atom, resulting in a functional group with unique stereoelectronic properties that significantly impact molecular behavior. The trifluoromethyl group possesses significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine, which fundamentally alters the physicochemical properties of compounds containing this moiety.

The incorporation of trifluoromethyl groups into organic molecules produces profound effects on their physicochemical properties, including enhanced lipophilicity, metabolic stability, and bioavailability. Trifluoromethyl-substituted compounds often exhibit increased acidity due to the strong electron-withdrawing nature of the group, as demonstrated by compounds such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group can lower the basicity of compounds, as observed with trifluoroethanol, thereby modulating their interaction with biological targets.

The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s as scientists recognized its potential for enhancing drug properties. The trifluoromethyl group is frequently employed as a bioisostere to create derivatives by replacing chloride or methyl groups, allowing medicinal chemists to adjust the steric and electronic properties of lead compounds or protect reactive methyl groups from metabolic oxidation. Notable pharmaceuticals containing trifluoromethyl groups include efavirenz, fluoxetine, and celecoxib, demonstrating the widespread application of this functional group in drug development.

The unique properties of the trifluoromethyl group extend beyond simple electronic effects to include significant impacts on molecular conformation and intermolecular interactions. The group's size and shape, combined with its electronic characteristics, can influence protein-ligand binding, membrane permeability, and overall pharmacokinetic properties. These multifaceted effects make the trifluoromethyl group an invaluable tool for optimizing drug candidates and have led to its incorporation in numerous approved pharmaceuticals across diverse therapeutic areas.

Historical Development of Trifluoromethylated Heterocycles

The historical development of trifluoromethylated heterocycles represents a fascinating journey spanning nearly a century of chemical innovation and discovery. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, marking the beginning of a research area that would eventually become central to modern pharmaceutical development. An early comprehensive review of trifluoromethylated compounds appeared in 1958, highlighting the growing recognition of their importance in medicinal chemistry applications.

Early synthetic methodologies for introducing trifluoromethyl groups were developed by pioneering chemists who recognized the potential of these fluorinated moieties. Frédéric Swarts developed one of the first synthetic methods in 1892, based on antimony fluoride, where benzotrichloride was reacted with antimony trifluoride to form various trifluoromethylated products. In the 1930s, Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the efficiency and practicality of these transformations.

The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper, which was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations. These early methodological advances laid the foundation for more sophisticated synthetic approaches that would emerge in subsequent decades.

The preparation of trifluoromethyltrimethylsilane was reported by Ingo Ruppert in 1984, followed by Prakash and Olah's first report in 1989 of fluoride activation of this reagent to perform nucleophilic trifluoromethylation of carbonyl compounds. In the same year, Stahly described similar reactions for the synthesis of trifluoromethylated phenols and anilines, establishing trifluoromethyltrimethylsilane as a widely used nucleophilic trifluoromethylating agent.

The development of direct trifluoromethylation methods has continued to evolve, with researchers discovering practical procedures using benchtop stable trifluoromethyl radical sources that function broadly on various electron-deficient and electron-rich heteroaromatic systems. These advances have demonstrated high functional group tolerance and operational simplicity, making trifluoromethylation reactions more accessible to synthetic chemists working in diverse research environments.

Current Research Landscape and Applications

The current research landscape surrounding trifluoromethylated heterocycles, particularly compounds like 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, is characterized by intense investigation across multiple scientific disciplines and therapeutic areas. Contemporary research efforts are focused on developing more efficient synthetic methodologies, understanding structure-activity relationships, and exploring novel applications in medicinal chemistry and materials science.

Recent advances in synthetic methodology have emphasized the development of cascade annulation reactions using trifluoromethyl-containing synthons with suitable coupling partners, which have emerged as powerful tools for constructing trifluoromethyl-substituted heterocycles. These approaches offer notable advantages including easy availability and handling, relative stability and safety, and high reactivity compared to other trifluoromethyl-containing building blocks. The construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives has particularly gained attention due to the versatility and efficiency of these synthetic transformations.

In the field of medicinal chemistry, pyrido[2,3-d]pyrimidine scaffolds have demonstrated exceptional promise as anticancer agents, with research covering different cancer targets including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and fibroblast growth factor receptors. The incorporation of trifluoromethyl groups into these scaffolds has been shown to enhance their biological activity and improve their pharmacokinetic properties, making them attractive candidates for drug development.

Research Area Key Applications Primary Benefits
Medicinal Chemistry Anticancer agents, antimicrobial compounds Enhanced potency, improved stability
Synthetic Methodology Cascade reactions, multicomponent synthesis High efficiency, broad substrate scope
Materials Science Advanced materials, specialty chemicals Unique physicochemical properties
Agrochemicals Pesticides, herbicides Increased efficacy, environmental stability

Current investigations are also exploring the unique reactivity patterns of trifluoromethyl radicals in heterocyclic functionalization, with researchers developing practical methods for direct trifluoromethylation that avoid gaseous reagents and proceed under mild conditions. These methodological advances have demonstrated scalability and can be applied directly to unprotected molecules, making them highly attractive for industrial applications. The orthogonal reactivity of trifluoromethyl radicals relative to other radical species has opened new possibilities for selective functionalization of complex natural products and pharmaceutical agents.

The development of compounds containing both pyrido[2,3-d]pyrimidine scaffolds and trifluoromethyl groups represents a convergence of these research areas, offering the potential for compounds with optimized biological activity and improved drug-like properties. Research groups worldwide are actively investigating the synthesis, characterization, and biological evaluation of such compounds, with particular emphasis on understanding how the combination of these structural features influences overall molecular behavior and therapeutic potential.

Properties

IUPAC Name

2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N3/c9-5-3-1-2-4(8(11,12)13)14-6(3)16-7(10)15-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJODODLCIOQKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Formation

A common starting point is the use of aminouracil derivatives or amino-substituted pyrimidines, which undergo cyclization with chloroacetaldehyde or similar reagents under alkaline conditions to form the pyrido[2,3-d]pyrimidine skeleton.

  • For example, 6-aminouracil reacts with chloroacetaldehyde in alkaline medium at 45–65°C to yield an intermediate pyrido-pyrimidine compound. This step is crucial for ring closure and setting the stage for further functionalization.

Chlorination at Positions 2 and 4

The intermediate is then subjected to chlorination using reagents such as phosphorus oxychloride (POCl3), sulfur oxychloride, or oxalyl chloride, often in the presence of organic bases like N,N-diisopropylethylamine.

  • Chlorination is performed at elevated temperatures (typically 75–180°C) to replace hydroxy or amino groups with chlorine atoms at the 2 and 4 positions.
  • The molar ratio of intermediate to chlorinating agent is carefully controlled (e.g., 1:9 to 1:13 for POCl3), and the reaction time ranges from 0.5 to 72 hours depending on conditions.

Introduction of the Trifluoromethyl Group at Position 7

Trifluoromethylation is often achieved either by starting from trifluoromethyl-substituted precursors or by introducing the trifluoromethyl group via condensation reactions.

  • One method involves condensation of amino derivatives with trifluoromethylated ketoesters under acidic conditions (e.g., polyphosphoric acid in methanol) with reflux for extended periods (up to 24 hours).
  • This step yields trifluoromethylated pyrido-pyrimidine derivatives with good to excellent yields.

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Conditions Yield (%) Notes
Cyclization 6-aminouracil + chloroacetaldehyde + base (e.g., NaOAc) 45–65°C, alkaline medium ~85 Solvent: THF/water (1:1), catalyst: KI to activate chloroacetaldehyde
Chlorination Phosphorus oxychloride + organic base (e.g., DIPEA) 75–180°C, 4–72 hours High Molar ratio intermediate:POCl3 = 1:9–13; base ratio 1:1.2–1.8 (weight); crystallization step
Trifluoromethylation Amino derivative + ethyl 4,4,4-trifluoroacetoacetate + polyphosphoric acid Reflux in dry methanol, 24 h Good to excellent Under inert atmosphere (argon), monitored by TLC

Research Findings and Optimization Notes

  • The use of potassium iodide or sodium iodide as catalysts improves the reactivity of chloroacetaldehyde in the cyclization step, leading to higher yields and easier purification without column chromatography.
  • Chlorination with POCl3 under controlled temperature and base addition allows selective and efficient substitution of hydroxy groups with chlorine, avoiding over-chlorination or decomposition.
  • Trifluoromethylation via condensation with trifluoroacetoacetate under acidic reflux conditions is a robust method yielding high-purity products, which can be isolated by simple filtration and washing.
  • Nitrogen atmosphere protection during sensitive steps (e.g., cyclization and chlorination) prevents oxidation and side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents & Catalysts Temperature (°C) Time Yield (%) Remarks
1 Cyclization 6-aminouracil + chloroacetaldehyde Sodium acetate, potassium iodide 45–65 24 h ~85 THF/water solvent, alkaline conditions
2 Chlorination Intermediate pyrido-pyrimidine Phosphorus oxychloride, N,N-diisopropylethylamine 75–180 4–72 h High Controlled molar ratios, crystallization purification
3 Trifluoromethylation Amino derivative of pyrido-pyrimidine Ethyl 4,4,4-trifluoroacetoacetate, polyphosphoric acid Reflux (~65) 24 h Good to excellent Inert atmosphere, monitored by TLC

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Hydrazine Hydrate: Employed in substitution reactions to introduce hydrazine groups.

    Ethanol: Common solvent for various reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidine derivatives, which can have diverse biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. Specifically, compounds with similar structures have been shown to inhibit kinases involved in cancer progression, such as the CSBP/p38 kinase pathway. A patent (HU229471B1) discusses the use of trisubstituted pyrido[2,3-d]pyrimidine derivatives for treating diseases mediated by these kinases, suggesting that 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine could be further explored for similar therapeutic uses .

Antiviral Properties

Another area of interest is the antiviral activity of compounds containing the pyrido-pyrimidine scaffold. Studies have indicated that modifications to this structure can lead to enhanced efficacy against viral infections. The incorporation of halogenated groups like dichloro and trifluoromethyl may influence the binding affinity to viral targets .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic processes can lead to therapeutic advancements in treating metabolic disorders. The presence of electron-withdrawing groups such as trifluoromethyl enhances interaction with enzyme active sites .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Patents
Anticancer ActivityInhibition of CSBP/p38 kinase pathway; potential for cancer treatmentHU229471B1
Antiviral PropertiesPotential efficacy against viral infections through structural modificationsWO2012004299A1
Enzyme InhibitionTargeting metabolic enzymes for therapeutic applicationsGeneral literature insights

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrido[2,3-d]pyrimidines and tested their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. The study highlighted the importance of substituent variations in enhancing biological activity.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of fluorinated pyrido-pyrimidines against influenza viruses. The study found that specific modifications led to significant reductions in viral replication in vitro. This suggests that this compound could serve as a lead compound for developing antiviral agents.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Structural and Electronic Features

Key Substituent Effects :

  • Trifluoromethyl Group : The -CF₃ group at position 7 increases lipid solubility and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Chlorine vs. Other Halogens : Compared to bromine or fluorine, chlorine provides a balance of steric bulk and electronegativity, improving target selectivity. For example, 4-chloro-7-tosyl-pyrrolo[2,3-d]pyrimidine () exhibits reduced kinase inhibition compared to the trifluoromethyl analog due to altered electronic profiles .
  • Ring Saturation : Dihydro derivatives (e.g., 4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one) show reduced aromaticity, affecting π-π stacking interactions with targets like dihydrofolate reductase (DHFR) .

Key Findings :

  • The parent compound exhibits broad-spectrum kinase inhibition, while triazole- or hydrazone-functionalized derivatives show enhanced anticancer and antifungal activities, respectively .
  • Substitution at position 6 (e.g., trimethoxyphenyl groups) increases DHFR inhibition potency by 100-fold compared to the unmodified scaffold .
Mechanistic Insights
  • Kinase Inhibition : The parent compound competitively binds to the ATP-binding site of Abl kinase, with the -CF₃ group stabilizing hydrophobic interactions .
  • Antifungal Mode of Action : Derivatives like 8a disrupt fungal membrane integrity via reactive oxygen species (ROS) generation, linked to the electron-deficient pyrido[2,3-d]pyrimidine core .
  • FMO Analysis : Frontier molecular orbital (FMO) studies reveal that the HOMO of 2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine localizes on the pyrimidine ring, facilitating electron donation to enzyme active sites .

Biological Activity

2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine (CAS No. 1220518-13-7) is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound has been studied for its potential therapeutic applications due to its interactions with various biological targets.

  • Molecular Formula : C₈H₂Cl₂F₃N₃
  • Molecular Weight : 268.02 g/mol
  • Structure : The compound features a pyrido[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Inhibition of Kinases : This compound has shown promise as an inhibitor of Tropomyosin-related kinases (Trk), which are involved in various signaling pathways related to pain and cancer progression . Inhibiting these kinases could provide targeted treatment options for conditions such as chronic pain and certain cancers.
  • Modulation of Receptors : The compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs). It enhances the receptor's response to acetylcholine, which may have implications for treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against Mycobacterium tuberculosis, making it a candidate for further investigation in anti-tubercular therapies .

Table 1: Biological Activity Summary

Activity TypeTargetEffect/OutcomeReference
Kinase InhibitionTrkInhibition of signaling pathways
Receptor Modulationα7 nAChRsEnhanced response to acetylcholine
AntimicrobialMycobacterium tuberculosisPotential growth inhibition

Kinase Inhibition

The inhibition of Trk receptors by this compound has been linked to its structural features. The presence of chloro and trifluoromethyl groups enhances its binding affinity to the kinase domain, leading to effective inhibition in vitro.

Receptor Modulation

Studies on α7 nAChRs indicate that this compound functions as a positive allosteric modulator. Experimental data show that at concentrations around 10 µM, it significantly increases the maximum modulation percentage compared to controls (up to 1200% modulation observed in certain assays) . This suggests its potential utility in enhancing cholinergic signaling in neurodegenerative conditions.

Antimicrobial Activity

In vitro tests have demonstrated that this compound possesses activity against Mycobacterium tuberculosis. Further studies are needed to elucidate the mechanism of action and optimize its efficacy as an anti-tubercular agent .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, chlorination of pyridopyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux conditions introduces chlorine atoms at positions 2 and 3. The trifluoromethyl group is typically introduced via palladium-catalyzed cross-coupling (e.g., using trifluoromethyl copper reagents) or by direct substitution of a leaving group (e.g., bromine) with a trifluoromethyl source .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC. Structural elucidation is achieved through 1^1H/13^13C NMR and LC-MS .

Q. How can spectroscopic techniques characterize the structure of this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and CF₃ group splitting patterns. 19^19F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
  • LC-MS : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and confirms substitution geometry, as demonstrated for analogous pyridopyrimidines .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Kinase inhibition : Screen against kinase panels (e.g., FGFR1, EGFR) using fluorescence-based ATP competition assays.
  • Antimicrobial activity : Test via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
    • Data Analysis : IC₅₀/MIC values are compared to reference inhibitors (e.g., imatinib for kinases) to assess potency .

Advanced Research Questions

Q. How do substituent modifications at positions 2, 4, and 7 influence kinase inhibition selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, halogen) and test against kinase panels. For example, replacing chlorine with electron-withdrawing groups (e.g., CF₃) enhances binding to hydrophobic kinase pockets .
  • Molecular docking : Use software like AutoDock to predict binding modes with kinase domains (e.g., FGFR1’s ATP-binding pocket) .
    • Validation : Correlate docking scores with experimental IC₅₀ values to refine SAR .

Q. What strategies mitigate metabolic instability caused by the trifluoromethyl group?

  • Methodology :

  • Prodrug design : Mask the CF₃ group with hydrolyzable moieties (e.g., esters) to improve bioavailability.
  • Isotope labeling : Use 19^19F NMR to track metabolic degradation in hepatocyte microsomes .
    • Data Contradictions : While CF₃ groups generally enhance metabolic stability, some derivatives show accelerated clearance due to cytochrome P450 interactions. Address this via deuteration or steric hindrance .

Q. How can advanced crystallography resolve conflicting data on binding conformations?

  • Methodology :

  • Co-crystallization : Grow crystals of the compound bound to its target (e.g., FGFR1) and collect high-resolution diffraction data (≤1.8 Å).
  • Electron density maps : Analyze to confirm the orientation of the pyridopyrimidine core and substituent interactions .
    • Troubleshooting : If crystallization fails, use molecular dynamics simulations (e.g., AMBER) to model flexible regions .

Methodological Notes

  • Contradictions Addressed : and highlight divergent synthetic yields for dichloro intermediates; optimize reaction time/temperature to resolve .
  • Key Data Table :
Property Value/Method Reference
Synthetic Yield (POCl₃ route)65–78%
FGFR1 Inhibition (IC₅₀)12 nM (vs. 8 nM for PD-180970)
LogP (Calculated)3.2 (±0.3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.